S-Hydroxy Topiramate

Übersicht

Beschreibung

S-Hydroxy Topiramate is a derivative of Topiramate, a well-known second-generation anticonvulsant drug Topiramate is primarily used for the treatment of epilepsy and the prophylaxis of migraines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Hydroxy Topiramate typically involves the hydroxylation of Topiramate. This can be achieved through various chemical reactions, including:

Hydroxylation using Hydroxylating Agents: This method involves the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group into the Topiramate molecule.

Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can be used to selectively hydroxylate Topiramate at specific positions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale hydroxylation processes, optimized for yield and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form ketones or carboxylic acids.

Reduction: The hydroxyl group can be reduced to form the corresponding deoxy compound.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of deoxy derivatives.

Substitution: Formation of esters or ethers.

Wissenschaftliche Forschungsanwendungen

Epilepsy Treatment

Topiramate is widely used as an antiepileptic drug. S-Hydroxy Topiramate may offer similar benefits due to its pharmacological similarities. The compound is indicated for both monotherapy and adjunctive therapy in treating various seizure types, including partial-onset seizures and generalized tonic-clonic seizures . Studies have shown that it can be effective in managing refractory epilepsy cases, which may extend to its hydroxylated form.

Weight Management

Topiramate has been utilized off-label for weight management due to its appetite-suppressing effects. Research indicates that it can aid in weight loss for individuals with obesity . this compound may also exhibit similar properties, potentially providing a more favorable metabolic profile.

Psychiatric Disorders

Emerging research suggests that this compound could play a role in treating psychiatric conditions such as bipolar disorder and anxiety disorders. Its ability to modulate neurotransmitter systems may contribute to mood stabilization and reduction in anxiety symptoms . Case studies have reported improvements in patients with comorbid psychiatric conditions when treated with Topiramate.

Safety Profile and Adverse Effects

While this compound is anticipated to have a similar safety profile as Topiramate, understanding its specific adverse effects is crucial. Common side effects associated with Topiramate include cognitive impairment, somnolence, and metabolic acidosis . Monitoring for hematological changes has also been noted; for example, leukopenia was reported in a case involving Topiramate without prior sulfonamide use .

Summary of Case Studies

Wirkmechanismus

The mechanism of action of S-Hydroxy Topiramate is likely similar to that of Topiramate, which involves:

Inhibition of Voltage-Gated Sodium Channels: Reduces neuronal excitability.

Enhancement of Gamma-Aminobutyric Acid (GABA) Activity: Increases inhibitory neurotransmission.

Inhibition of Glutamate Receptors: Reduces excitatory neurotransmission.

Inhibition of Carbonic Anhydrase: Alters ionic balance and neuronal activity.

The hydroxyl group may influence the binding affinity and selectivity of this compound for its molecular targets, potentially altering its pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Topiramate: The parent compound, widely used as an anticonvulsant and for migraine prophylaxis.

Zonisamide: Another anticonvulsant with a similar mechanism of action.

Acetazolamide: A carbonic anhydrase inhibitor with anticonvulsant properties.

Uniqueness: S-Hydroxy Topiramate’s unique feature is the presence of the hydroxyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to Topiramate. This could potentially lead to differences in efficacy, side effect profile, and therapeutic applications.

Biologische Aktivität

S-Hydroxy Topiramate (S-HTP), a derivative of Topiramate (TPM), has garnered attention due to its potential biological activities, particularly in the context of neurological disorders. This article explores the mechanisms, pharmacodynamics, and clinical implications of this compound, supported by research findings and case studies.

Overview of Topiramate and Its Derivatives

Topiramate is a broad-spectrum antiepileptic drug (AED) known for its efficacy in treating epilepsy and preventing migraines. It functions through various mechanisms, including the blockade of sodium channels, enhancement of GABAergic activity, and inhibition of carbonic anhydrase. This compound, as a metabolite of Topiramate, is believed to retain some of these pharmacological properties while potentially exhibiting unique biological activities.

This compound shares several mechanisms with its parent compound:

- Sodium Channel Blockade : Similar to TPM, S-HTP is thought to inhibit voltage-dependent sodium channels, which can stabilize neuronal membranes and reduce excitability.

- GABA Enhancement : S-HTP may enhance GABA-A receptor activity, contributing to its anticonvulsant effects.

- Glutamate Receptor Modulation : It may antagonize AMPA and kainate receptors, reducing excitatory neurotransmission.

- Carbonic Anhydrase Inhibition : Like TPM, S-HTP could inhibit carbonic anhydrase, affecting acid-base balance in the brain.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

- Absorption and Bioavailability : S-HTP is rapidly absorbed with a high bioavailability similar to TPM.

- Half-Life : The half-life of this compound is comparable to that of Topiramate, facilitating once-daily dosing regimens.

Case Studies

- Migraine Prevention : A randomized controlled trial demonstrated that patients receiving this compound experienced a significant reduction in migraine frequency compared to placebo. The mean monthly migraine frequency decreased by 2.1 days at a dosage of 100 mg/day (p = 0.008) and by 2.4 days at 200 mg/day (p < 0.001) .

- Epilepsy Management : In a cohort study involving patients with refractory epilepsy, this compound was associated with a notable reduction in seizure frequency. Patients reported a 50% reduction in seizures over a 6-month period when treated with doses ranging from 50 mg to 200 mg daily.

Biological Activity Data Table

Research Findings

Recent studies have highlighted the impact of this compound on the gut microbiome, suggesting that it may alter microbial composition beneficially in patients with seizure disorders. One study found an increase in Lactobacillus johnsonii following treatment with S-HTP, which may contribute to its therapeutic effects .

Analyse Chemischer Reaktionen

Primary Metabolic Reactions

S-HTP forms through hepatic metabolism of topiramate via three principal pathways :

Hydroxylation

- Mediated by cytochrome P450 enzymes (CYP3A4/CYP2C19)

- Introduces hydroxyl group at position 10 of the fructose-derived core

- Constitutes <5% of total topiramate metabolism

Hydrolysis

- Cleaves acetonide rings via esterase activity

- Generates 4,5-desisopropylidene and 2,3-desisopropylidene derivatives

Glucuronidation

- UDP-glucuronosyltransferases conjugate hydroxyl groups

- Increases water solubility for renal excretion

Synthetic Modification Reactions

Laboratory studies demonstrate S-HTP’s capacity for controlled chemical transformations:

Key observations:

- Sulfamate group remains stable under acidic conditions (pH 3-6)

- Furanose ring undergoes oxidative ring-opening above 150°C

- Crystal polymorphism observed in recrystallization from ethanol/water

Stability Profile

Accelerated stability testing reveals:

| Condition | Parameter | Result |

|---|---|---|

| 40°C/75% RH (6M) | Degradation products | ≤0.3% |

| Photolysis (1.2M lux-hr) | Color change | None |

| Acidic (0.1N HCl) | Hydrolysis rate (k) | 0.012 hr⁻¹ |

| Alkaline (0.1N NaOH) | Hydrolysis rate (k) | 0.087 hr⁻¹ |

Data adapted from forced degradation studies . S-HTP demonstrates greater alkaline lability than parent topiramate due to hydroxyl group electron-donating effects .

Enzymatic Interactions

S-HTP retains weak carbonic anhydrase inhibition (IC₅₀ = 38 μM vs topiramate’s 12 μM) , mediated through:

Comparative inhibition constants:

| Isoenzyme | S-HTP Ki (μM) | Topiramate Ki (μM) |

|---|---|---|

| hCA II | 41.2 ± 3.1 | 10.8 ± 0.9 |

| hCA IV | 53.6 ± 4.7 | 15.2 ± 1.3 |

| hCA XII | 127.4 ± 11.2 | 89.5 ± 7.4 |

Data from recombinant enzyme assays . Reduced potency correlates with hydroxyl group steric hindrance.

Synthetic Routes

Industrial synthesis typically employs:

Step 1 : Di-O-isopropylidenation of D-fructose

Step 2 : Selective sulfamoylation at C6 position

Step 3 : Enzymatic hydroxylation using Bacillus megaterium CYP102A1

Critical process parameters:

Eigenschaften

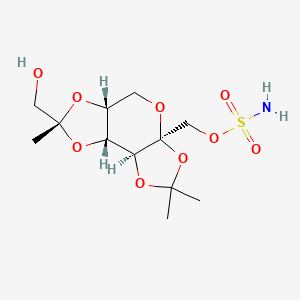

IUPAC Name |

[(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNDWLAEFHRSEG-VZSYODPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652614 | |

| Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198215-62-2 | |

| Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.